molecular formula C17H18ClN3O2 B2493818 N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide CAS No. 1444629-93-9

N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide

Cat. No.: B2493818
CAS No.: 1444629-93-9
M. Wt: 331.8
InChI Key: NRQSOJKURKVILZ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a cyano group, and an oxazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl cyanide with 3,5-dimethyl-4-isocyanato-1,2-oxazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide
  • N-[(2-bromophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide
  • N-[(2-fluorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)-cyanomethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-10(17-11(2)21-23-12(17)3)8-16(22)20-15(9-19)13-6-4-5-7-14(13)18/h4-7,10,15H,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQSOJKURKVILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)CC(=O)NC(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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